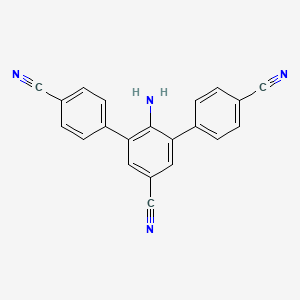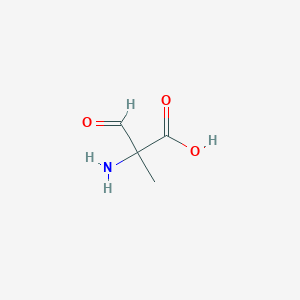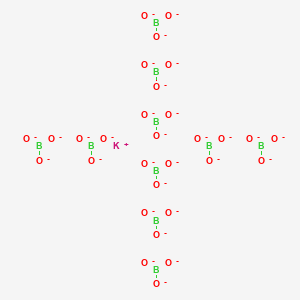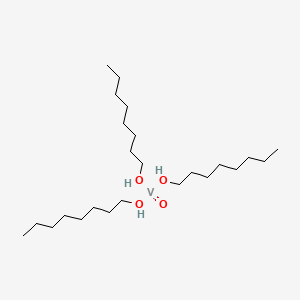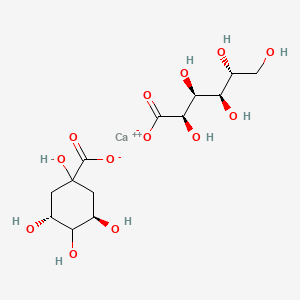
Calcium quinate gluconate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium quinate gluconate is a compound that combines calcium, quinate, and gluconate ions. It is known for its potential applications in various fields, including medicine, chemistry, and industry. The compound is valued for its ability to provide calcium in a bioavailable form, making it useful in dietary supplements and medical treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium quinate gluconate can be synthesized through the reaction of gluconic acid-delta-lactone with calcium carbonate at elevated temperatures. The reaction typically occurs at temperatures between 80-90°C, resulting in an aqueous solution of calcium gluconate. The solution is then treated with activated carbon, filtered, and crystallized to obtain the final product .
Industrial Production Methods
Industrial production of this compound involves the fermentation of glucose using specific microorganisms. The fermentation process produces gluconic acid, which is then reacted with calcium carbonate to form calcium gluconate. The product is purified through crystallization and drying processes to achieve the desired purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium quinate gluconate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Calcium quinate gluconate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and calcium signaling pathways.
Wirkmechanismus
The mechanism of action of calcium quinate gluconate involves the release of calcium ions, which play a crucial role in various physiological processes. Calcium ions are essential for the functional integrity of the nervous, muscular, and skeletal systems. They regulate cardiac function, renal function, respiration, blood coagulation, and cell membrane permeability . The compound’s effects are mediated through its interaction with calcium channels and receptors, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium gluconate: A closely related compound used for similar applications, such as treating calcium deficiencies and as a dietary supplement.
Calcium borogluconate: Commonly used in veterinary medicine due to its higher solubility.
Calcium carbonate: Widely used as a calcium supplement and antacid.
Uniqueness
Calcium quinate gluconate is unique due to its combination of quinate and gluconate ions, which may enhance its bioavailability and efficacy compared to other calcium compounds. Its specific molecular structure allows for targeted applications in both medical and industrial fields.
Eigenschaften
CAS-Nummer |
12261-92-6 |
|---|---|
Molekularformel |
C13H22CaO13 |
Molekulargewicht |
426.38 g/mol |
IUPAC-Name |
calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;(3R,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C7H12O6.C6H12O7.Ca/c8-3-1-7(13,6(11)12)2-4(9)5(3)10;7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-5,8-10,13H,1-2H2,(H,11,12);2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t3-,4-,5?,7?;2-,3-,4+,5-;/m11./s1 |
InChI-Schlüssel |
WMTXJJATAGXRNR-IMFKWKESSA-L |
Isomerische SMILES |
C1[C@H](C([C@@H](CC1(C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |
Kanonische SMILES |
C1C(C(C(CC1(C(=O)[O-])O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


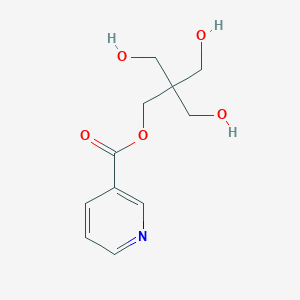
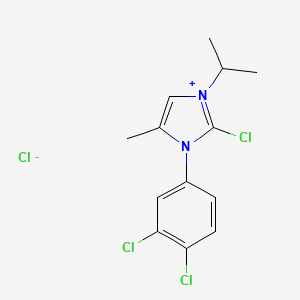
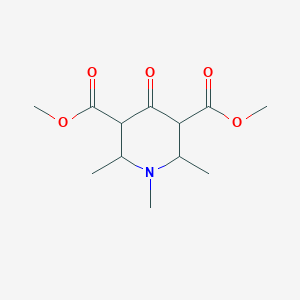
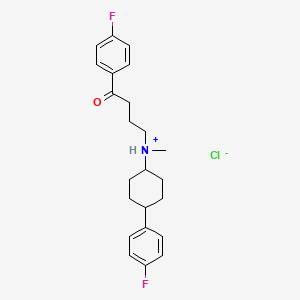
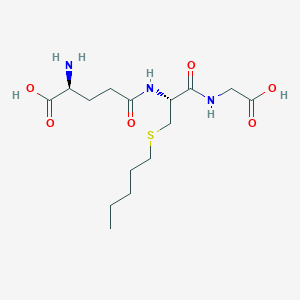
![[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate](/img/structure/B13747413.png)
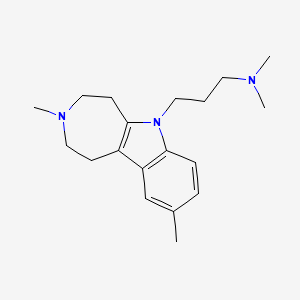
![N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide](/img/structure/B13747428.png)
